molecular formula C21H17ClF3N3O3S B2967460 N'-[2-(4-chlorophenoxy)ethanimidoyl]-3-{[3-(trifluoromethyl)benzyl]oxy}-2-thiophenecarbohydrazide CAS No. 400087-58-3

N'-[2-(4-chlorophenoxy)ethanimidoyl]-3-{[3-(trifluoromethyl)benzyl]oxy}-2-thiophenecarbohydrazide

Cat. No.: B2967460
CAS No.: 400087-58-3
M. Wt: 483.89
InChI Key: FSDISMWITRFKJC-UHFFFAOYSA-N
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Description

N'-[2-(4-chlorophenoxy)ethanimidoyl]-3-{[3-(trifluoromethyl)benzyl]oxy}-2-thiophenecarbohydrazide is a complex organic compound known for its unique structural components and versatile reactivity. It's utilized in various scientific research fields due to its distinct chemical properties, providing a foundation for advancements in multiple disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-[2-(4-chlorophenoxy)ethanimidoyl]-3-{[3-(trifluoromethyl)benzyl]oxy}-2-thiophenecarbohydrazide generally involves multi-step procedures, incorporating reactions like etherification and hydrazone formation under controlled conditions:

  • Initial etherification: of 2-thiophene carboxylic acid with 3-(trifluoromethyl)benzyl bromide in the presence of a base to form the key intermediate.

  • Formation of the imidoyl compound: by reacting 4-chlorophenoxyacetonitrile with hydrazine hydrate, followed by coupling with the intermediate product.

  • Completion of synthesis: through purification and crystallization steps to isolate the final compound.

Industrial Production Methods

Industrial production might optimize the reaction conditions for scalability, focusing on catalysts, solvents, and temperature controls to achieve higher yields and purity. Techniques like continuous flow chemistry could be employed to streamline the synthesis process and minimize reaction time.

Chemical Reactions Analysis

Types of Reactions

N'-[2-(4-chlorophenoxy)ethanimidoyl]-3-{[3-(trifluoromethyl)benzyl]oxy}-2-thiophenecarbohydrazide exhibits a range of reactivity including:

  • Oxidation: Under specific conditions, it can undergo oxidative transformations affecting its thiophene or aromatic moieties.

  • Reduction: Reducing agents can modify its functional groups, potentially converting nitro groups to amines.

  • Substitution: Electrophilic and nucleophilic substitution reactions are possible, particularly on the aromatic rings.

Common Reagents and Conditions

  • Oxidation: Often uses oxidizing agents like potassium permanganate or hydrogen peroxide.

  • Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with palladium catalyst.

  • Substitution: Halogenation or sulfonation reagents for electrophilic substitution; nucleophilic agents for nucleophilic substitution.

Major Products

The reactions yield various derivatives, including modified phenoxy groups, thiophene structures, and hydrazide derivatives.

Scientific Research Applications

Chemistry

  • Synthetic Organic Chemistry: Utilized in developing new organic compounds and studying reaction mechanisms.

  • Catalysis: Acts as a catalyst or catalyst precursor in specific organic reactions.

Biology

  • Bioactive Molecules: Explored for its potential as a bioactive agent in pharmaceutical research.

  • Enzyme Inhibition: Investigated for its role in inhibiting specific biological pathways.

Medicine

  • Drug Development: Used as a lead compound in developing new therapeutic agents targeting diseases.

Industry

  • Material Science: Applied in creating novel materials with unique electronic or optical properties.

Mechanism of Action

The compound's effects arise from its interactions with molecular targets, such as enzymes or receptors. It can modulate biological pathways through binding and inhibition, influencing processes like signal transduction or metabolic activity.

Comparison with Similar Compounds

N'-[2-(4-chlorophenoxy)ethanimidoyl]-3-{[3-(trifluoromethyl)benzyl]oxy}-2-thiophenecarbohydrazide stands out for its distinctive trifluoromethyl and chlorophenoxy groups, offering unique reactivity and biological activity compared to similar compounds:

  • N'-[2-(4-bromophenoxy)ethanimidoyl]-3-{[3-(trifluoromethyl)benzyl]oxy}-2-thiophenecarbohydrazide: The presence of bromine instead of chlorine changes its reactivity and biological interactions.

  • N'-[2-(4-chlorophenoxy)ethanimidoyl]-3-{[3-(methyl)benzyl]oxy}-2-thiophenecarbohydrazide: The trifluoromethyl group is replaced by a methyl group, altering its physicochemical properties and reactivity.

This compound's uniqueness lies in its functional groups and their collective influence on its chemical and biological behavior, making it a valuable asset in various research domains.

Properties

IUPAC Name

N-[(Z)-[1-amino-2-(4-chlorophenoxy)ethylidene]amino]-3-[[3-(trifluoromethyl)phenyl]methoxy]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClF3N3O3S/c22-15-4-6-16(7-5-15)30-12-18(26)27-28-20(29)19-17(8-9-32-19)31-11-13-2-1-3-14(10-13)21(23,24)25/h1-10H,11-12H2,(H2,26,27)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSDISMWITRFKJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)COC2=C(SC=C2)C(=O)NN=C(COC3=CC=C(C=C3)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)C(F)(F)F)COC2=C(SC=C2)C(=O)N/N=C(/COC3=CC=C(C=C3)Cl)\N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClF3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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